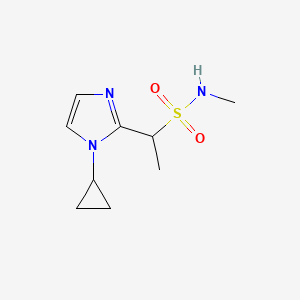
1,2,4,6-Tetrachloronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H4Cl4, and it has a molecular weight of 265.95 g/mol . This compound is part of the broader class of polychlorinated naphthalenes, which are known for their environmental persistence and potential toxicity.
Métodos De Preparación
1,2,4,6-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the selective chlorination of the naphthalene ring to achieve the desired substitution pattern.
Análisis De Reacciones Químicas
1,2,4,6-Tetrachloronaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated naphthalenes.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4,6-Tetrachloronaphthalene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated naphthalenes in various chemical reactions.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of chlorinated aromatic compounds.
Medicine: While not directly used in medicine, studies on its toxicological properties contribute to the development of safety guidelines for related compounds.
Mecanismo De Acción
The mechanism of action of 1,2,4,6-Tetrachloronaphthalene involves its interaction with biological molecules, leading to potential toxic effects. It can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes, which play a role in its metabolism and detoxification .
Comparación Con Compuestos Similares
1,2,4,6-Tetrachloronaphthalene can be compared with other tetrachloronaphthalene isomers, such as 1,2,3,4-Tetrachloronaphthalene and 1,2,4,8-Tetrachloronaphthalene While all these compounds share similar structural features, their chemical reactivity and biological effects can vary significantly For example, the position of chlorine atoms affects the compound’s stability, reactivity, and interaction with biological systems
Propiedades
IUPAC Name |
1,2,4,6-tetrachloronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVVZPZGCNEVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199525 |
Source


|
| Record name | 1,2,4,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51570-45-7 |
Source


|
| Record name | Naphthalene, 1,2,4,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)




![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)



![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)


